molecular formula C8H6BrF3 B1291845 1-Bromo-2-methyl-4-(trifluoromethyl)benzene CAS No. 929000-62-4

1-Bromo-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B1291845
CAS No.: 929000-62-4
M. Wt: 239.03 g/mol
InChI Key: NXHNLJDFFBZSKJ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where a bromine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Safety and Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2-methyl-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

1-Bromo-2-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism by which 1-Bromo-2-methyl-4-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity in substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various nucleophilic substitution and palladium-catalyzed coupling reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electron density on the aromatic ring .

Properties

IUPAC Name

1-bromo-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNLJDFFBZSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628096
Record name 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-62-4
Record name 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methyl-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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